![molecular formula C19H16N4O2 B2571758 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034323-78-7](/img/structure/B2571758.png)
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is commonly referred to as a pyridazinone derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study reported the synthesis of various 1,2,4-triazoles starting from isonicotinic acid hydrazide, showcasing the versatility of pyridine derivatives in creating compounds with potential antimicrobial activities. This research highlights the importance of pyridine derivatives, like the 5-pyridin-4-yl moiety, in developing new pharmaceutical agents (Bayrak et al., 2009).
- Another study focused on the ligand-free Cu-catalyzed [3 + 2] cyclization for synthesizing pyrrolo[1,2-a]quinolines, indicating the role of pyridine derivatives in facilitating novel synthesis routes under mild conditions (Yu et al., 2016).
- Research on the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions demonstrates the efficiency of using pyridine derivatives in synthesizing compounds with potential biological activities, leveraging microwave-assisted reactions for rapid synthesis (Ashok et al., 2006).
Biological Activities and Potential Applications
- A publication describes the preparation of 1-(2-oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which can be converted into key intermediates for the synthesis of ellipticine quinone, a compound with noted anticancer properties. This underscores the chemical's relevance in creating intermediates for pharmaceutical development (Ramkumar & Nagarajan, 2014).
- Studies on the synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles report the antimicrobial activities of the synthesized compounds, indicating the utility of pyridine derivatives in developing agents with potential antimicrobial properties (Avan et al., 2013).
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyridine Derivatives
Pyridine derivatives also show a broad range of chemical and biological properties .
properties
IUPAC Name |
2-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-2-1-8-21-23(18)13-19(25)22-11-7-16-12-15(3-4-17(16)22)14-5-9-20-10-6-14/h1-6,8-10,12H,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCAMIHUQLDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one |
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